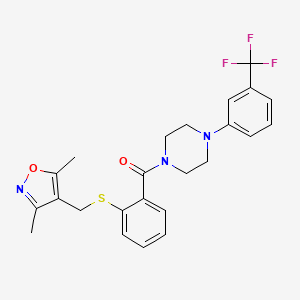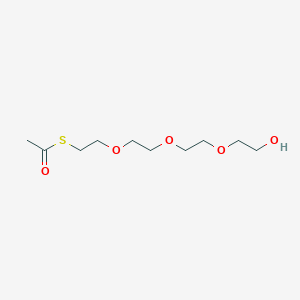
S-アセチル-PEG4-アルコール
概要
説明
S-acetyl-PEG4-alcohol: is a compound with the chemical formula C10H20O5S and a molecular weight of 252.33 g/mol . It is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system .
科学的研究の応用
S-acetyl-PEG4-alcohol has a wide range of applications in scientific research, including:
生化学分析
Biochemical Properties
S-acetyl-PEG4-alcohol, as a PEG-based linker, plays a crucial role in the formation of PROTAC molecules . The nature of its interactions with enzymes, proteins, and other biomolecules is primarily through the formation of PROTACs .
Cellular Effects
The cellular effects of S-acetyl-PEG4-alcohol are not directly exerted but are mediated through the PROTACs it helps form . These PROTACs selectively degrade target proteins, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of S-acetyl-PEG4-alcohol involves its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker like S-acetyl-PEG4-alcohol; one ligand is for an E3 ubiquitin ligase and the other is for the target protein . This arrangement allows the PROTAC to bring the target protein and the E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein .
Temporal Effects in Laboratory Settings
As a component of PROTACs, its effects would be tied to the stability and degradation of the PROTACs it forms .
Metabolic Pathways
As a linker in PROTACs, it is likely involved in the metabolic processes related to the synthesis and degradation of these compounds .
Transport and Distribution
As a component of PROTACs, its distribution would likely follow that of the PROTACs it forms .
Subcellular Localization
As a component of PROTACs, its localization would likely be determined by the target protein and E3 ligase that the PROTAC is designed to bring together .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of S-acetyl-PEG4-alcohol typically involves the acetylation of tetraethylene glycol. The process begins with the reaction of tetraethylene glycol with acetic anhydride under acidic conditions to form an acetyl thioester bond, resulting in the formation of S-acetyl-PEG4-alcohol .
Industrial Production Methods: While specific industrial production methods for S-acetyl-PEG4-alcohol are not extensively documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high purity and yield. The compound is then purified and stored under appropriate conditions to maintain its stability .
化学反応の分析
Types of Reactions: S-acetyl-PEG4-alcohol undergoes various chemical reactions, including:
Substitution Reactions: The hydroxyl group can participate in substitution reactions to form different derivatives.
Deprotection Reactions: The sulfur acetyl group can be deprotected to form thiol groups.
Common Reagents and Conditions:
Acetic Anhydride: Used in the acetylation process.
Acidic Conditions: Required for the formation of the acetyl thioester bond.
Major Products Formed:
Thiol Derivatives: Formed upon deprotection of the sulfur acetyl group.
Various PEG Derivatives: Formed through substitution reactions involving the hydroxyl group.
作用機序
S-acetyl-PEG4-alcohol functions as a linker in PROTAC molecules, which contain two different ligands connected by the linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
類似化合物との比較
- S-acetyl-PEG2-alcohol
- S-acetyl-PEG6-alcohol
- S-acetyl-PEG8-alcohol
Comparison: S-acetyl-PEG4-alcohol is unique due to its specific PEG chain length, which provides an optimal balance between hydrophilicity and linker flexibility. This makes it particularly effective in the synthesis of PROTACs, where the linker length can significantly influence the efficiency of protein degradation .
Conclusion
S-acetyl-PEG4-alcohol is a versatile compound with significant applications in scientific research, particularly in the field of targeted protein degradation. Its unique properties and ability to undergo various chemical reactions make it a valuable tool in the development of novel therapeutic strategies.
特性
IUPAC Name |
S-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O5S/c1-10(12)16-9-8-15-7-6-14-5-4-13-3-2-11/h11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUXNAQDZRWEKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



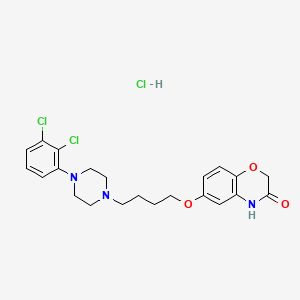
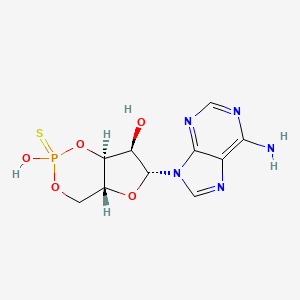
![[2-[5-[2-(cyclopropylamino)pyrimidin-4-yl]-4-(4-fluorophenyl)-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone](/img/structure/B610573.png)
![(1S,2S)-2-(1H-benzimidazol-2-yl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]ethyl]cyclopropane-1-carboxamide](/img/structure/B610575.png)

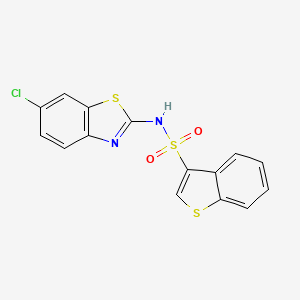
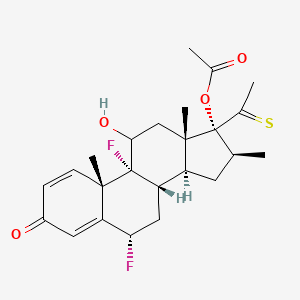
![4-Tert-butyl-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B610582.png)
